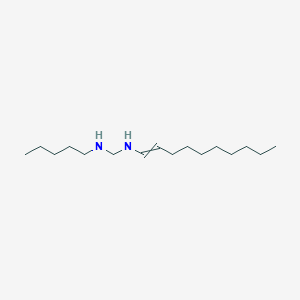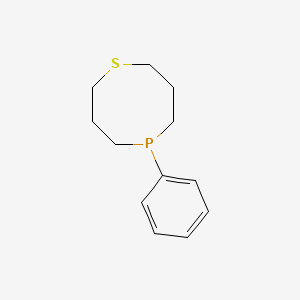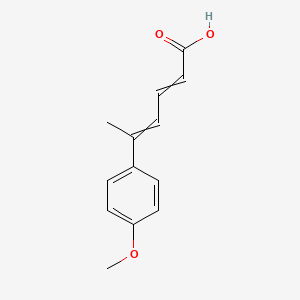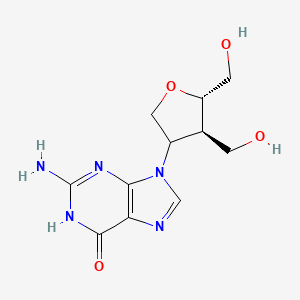
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of a bromophenyl group and a tert-butyl group in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with 2-methyl-2-propanethiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a dithiane intermediate, which is then further reacted with tert-butyl bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the bromophenyl and tert-butyl groups, which can stabilize or destabilize reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)-1,3-dithiane: Lacks the tert-butyl group, leading to different reactivity and stability.
2-(4-Chlorophenyl)-5-tert-butyl-1,3-dithiane: Contains a chlorine atom instead of a bromine atom, resulting in different chemical properties.
2-(4-Methylphenyl)-5-tert-butyl-1,3-dithiane: Contains a methyl group instead of a bromine atom, affecting its reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane is unique due to the presence of both the bromophenyl and tert-butyl groups, which confer specific chemical properties and reactivity. These groups can influence the compound’s stability, solubility, and reactivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
120076-00-8 |
|---|---|
Molekularformel |
C14H19BrS2 |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-5-tert-butyl-1,3-dithiane |
InChI |
InChI=1S/C14H19BrS2/c1-14(2,3)11-8-16-13(17-9-11)10-4-6-12(15)7-5-10/h4-7,11,13H,8-9H2,1-3H3 |
InChI-Schlüssel |
CGDRQCPHUMDROP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CSC(SC1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
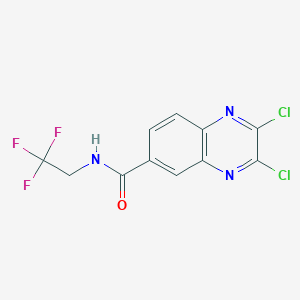
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
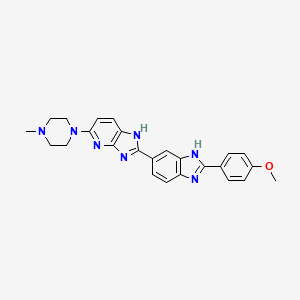
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
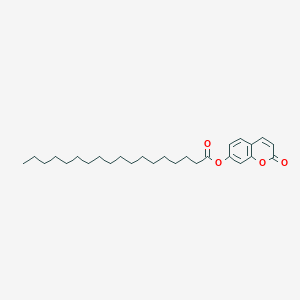
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
